
Dimethylthallanyl--water (1/1)
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Overview
Description
Dimethylthallanyl–water (1/1) is an organometallic compound comprising a thallium (Tl) center bonded to two methyl groups and coordinated with a water molecule in a 1:1 stoichiometric ratio. Thallium-based compounds are notable for their high toxicity and unique reactivity, often differing significantly from lighter group 13 analogs (e.g., aluminum or gallium compounds). The inclusion of a water molecule likely enhances its stability in aqueous environments, though this property remains speculative without direct experimental data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylthallanyl–water (1/1) involves the reaction of dimethylthallanyl with water under controlled conditions. The synthetic route typically includes the following steps:
Synthesis of Dimethylthallanyl: This involves the reaction of thallium with dimethyl compounds under specific conditions to form dimethylthallanyl.
Formation of Dimethylthallanyl–water (1/1): The synthesized dimethylthallanyl is then reacted with water in a controlled environment to form the 1:1 compound.
Industrial Production Methods
In an industrial setting, the production of dimethylthallanyl–water (1/1) involves large-scale synthesis of dimethylthallanyl followed by its reaction with water. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Hydrolysis and Equilibrium Behavior
Organometallic compounds like dimethylthallanyl (Me₂Tl) often undergo hydrolysis in aqueous environments. Water can act as both a solvent and reactant, leading to equilibrium processes. For example:
Me2Tl+H2O⇌MeTl(OH)+CH3H
This reaction parallels water’s self-ionization (H₃O⁺ + OH⁻) , where the thallium center may coordinate with water molecules, stabilizing intermediates. Hydrolysis products could include thallium hydroxides or oxides, depending on pH and temperature.
Key factors influencing equilibrium :
-
pH : Acidic conditions may favor demethylation or protonation of intermediates.
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Concentration : Higher water concentration shifts equilibrium toward hydrolysis products.
-
Temperature : Increased temperature accelerates reaction rates but may affect stability of intermediates.
Coordination Chemistry and Solubility
Dimethylthallanyl’s interaction with water likely involves coordination complexes. Thallium(I) or (III) ions in aqueous solution often form hydrated species (e.g., Tl(H₂O)₆⁺). For dimethylthallanyl, water may displace weaker ligands (e.g., CH₃⁻) or stabilize the compound via hydrogen bonding.
Property | Value | Relevance |
---|---|---|
Solubility in water | Low (analogous to DMS ) | Limited reactivity under standard conditions |
Hydration energy | High (metallic nature) | Stabilizes charged intermediates |
Acid-Base Behavior
Thallium is a soft Lewis acid, and dimethylthallanyl may exhibit acid-base reactivity in water. For instance:
Me2Tl+OH−→MeTl(OH)−+CH3−
This mirrors acid-catalyzed hydration mechanisms , where water facilitates deprotonation or nucleophilic attack.
Reaction conditions :
-
Base : Strong bases (e.g., OH⁻) accelerate deprotonation.
-
pH : Neutral or basic conditions favor hydroxide-mediated pathways.
Environmental and Toxicological Implications
Thallium is highly toxic, and its interactions with water are critical for understanding environmental fate. For example:
-
Precipitation : High ionic strength may lead to insoluble thallium hydroxides .
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Bioaccumulation : Water-soluble species may interact with biological systems.
Reaction Type | Example Process | Toxicological Impact |
---|---|---|
Oxidation-Reduction | Tl⁺ → Tl³⁺ + 2e⁻ | Increased reactivity in aquatic systems |
Complexation | Tl⁺ + L → Tl(L)⁺ | Altered bioavailability |
Thermodynamic and Kinetic Considerations
Water’s role in reaction thermodynamics is evident in analogous systems. For instance:
-
Activation energy : Water lowers barriers in elimination reactions (E1 mechanisms) by stabilizing transition states .
-
Catalytic effects : Water may act as a catalyst in hydrolytic pathways, as seen in amide hydrolysis .
Parameter | Value | Source Analogy |
---|---|---|
Reaction enthalpy (ΔH) | Negative (exothermic) | Hydrolysis of organometallics |
Activation energy (Eₐ) | Moderate | Similar to E1 eliminations |
Analytical Considerations
Detecting and quantifying dimethylthallanyl–water complexes requires methods like:
-
Spectrophotometry : For colored intermediates (e.g., Tl–OH complexes).
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Chromatography : Separation of hydrolysis products.
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ICP-MS : Trace thallium analysis in aqueous samples.
Analytical Method | Application | Limitations |
---|---|---|
ICP-MS | Ultra-trace Tl detection | Requires precise calibration |
NMR | Structural elucidation of complexes | Limited for hydrolyzed species |
Scientific Research Applications
Dimethylthallanyl–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes, such as the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylthallanyl–water (1/1) involves its interaction with molecular targets and pathways in the system. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Solubility in Water
Water solubility is a critical parameter for environmental and analytical applications. While direct solubility data for Dimethylthallanyl–water (1/1) are unavailable, comparisons can be drawn to hydrophobic aromatic hydrocarbons and polar organometallics:
Key Observations :
- 1,5-Dimethylnaphthalene: A nonpolar aromatic hydrocarbon with extremely low solubility, as determined by the shake-flask method .
- Dimethylamine hydrochloride: A polar ammonium salt with high solubility due to ionic dissociation in water . In contrast, organothallium compounds like Dimethylthallanyl–water likely exhibit lower solubility due to covalent Tl–C bonds and reduced ionic character.
Structural and Functional Analogues
- Dimethylamine Hydrochloride (C₂H₈NCl) : Shares a dimethyl group but substitutes Tl with nitrogen. The ionic nature of this compound results in distinct reactivity (e.g., proton exchange) and higher thermal stability compared to Tl derivatives, which may decompose at moderate temperatures .
- Trihalomethanes (e.g., CHCl₃) : Though structurally dissimilar, trihalomethanes are regulated contaminants with established analytical methods (e.g., gas chromatography) . Similar techniques could be adapted for detecting Tl-containing compounds, albeit with modifications for metal-specific detection (e.g., ICP-MS).
Analytical and Environmental Considerations
- Analytical Methods: The catalog of tests in includes protocols for trihalomethanes, pesticides, and polychlorinated biphenyls (PCBs) .
- Toxicity Profile : Thallium compounds are markedly more toxic than nitrogen-based analogs like dimethylamine. For instance, dimethylamine hydrochloride has an LD₅₀ (rat, oral) of ~500 mg/kg, whereas Tl(I) salts exhibit LD₅₀ values as low as 10–15 mg/kg .
Properties
CAS No. |
53759-11-8 |
---|---|
Molecular Formula |
C2H8OTl |
Molecular Weight |
252.47 g/mol |
InChI |
InChI=1S/2CH3.H2O.Tl/h2*1H3;1H2; |
InChI Key |
CGTSAMZPGXRJJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Tl]C.O |
Origin of Product |
United States |
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